2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride
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Overview
Description
2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C13H27NO. It is known for its unique structure, which includes a methoxy group and a cyclohexyl ring substituted with a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the propan-2-yl group: This step involves the alkylation of the cyclohexyl ring using a propan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the amine group can yield secondary or tertiary amines .
Scientific Research Applications
2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(2-methoxypropan-2-yl)-1-methylbenzene: This compound has a similar methoxy and propan-2-yl substitution pattern but differs in the aromatic ring structure.
2-methoxy-4-methyl-1-prop-1-ylbenzene: Another similar compound with a methoxy group and a different alkyl substitution pattern.
Uniqueness
2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is unique due to its specific cyclohexyl ring structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
2680532-22-1 |
---|---|
Molecular Formula |
C13H28ClNO |
Molecular Weight |
249.8 |
Purity |
0 |
Origin of Product |
United States |
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